molecular formula C18H20N4O2 B2940527 (E)-3-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide CAS No. 1421587-46-3

(E)-3-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide

Cat. No.: B2940527
CAS No.: 1421587-46-3
M. Wt: 324.384
InChI Key: XRTLKDBMPQVSFO-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Binding Studies

A study by Meng et al. (2012) involved synthesizing novel p-hydroxycinnamic acid amides, including derivatives similar to the compound . These compounds were investigated for their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. The research provided insights into the binding constants and the conformational changes in BSA induced by these compounds (Meng et al., 2012).

Cytotoxicity Studies

Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound of interest. These were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential use of similar compounds in cancer research (Hassan et al., 2014).

Acaricidal Activity

Research by Hao et al. (2020) on phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure, closely related to the compound , revealed significant acaricidal activity. These compounds were evaluated against Tetranychus cinnabarinus, providing insights into potential agricultural applications (Hao et al., 2020).

Tyrosine Kinase Inhibition

Smaill et al. (1999) studied 4-(phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as inhibitors of the epidermal growth factor receptor (EGFR). Their research indicated that compounds structurally related to (E)-3-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide could be potent EGFR inhibitors, relevant for cancer therapy (Smaill et al., 1999).

Antiviral and Anti-inflammatory Activities

Bergstrom et al. (1984) investigated the antiviral properties of C-5 substituted tubercidin analogues, a category which includes compounds similar to the one . These derivatives exhibited significant activity against various RNA and DNA viruses (Bergstrom et al., 1984). Additionally, Amr et al. (2007) synthesized heterocyclic systems fused to a thiophene moiety, including pyridines and pyrimidinones, for anti-inflammatory applications, suggesting potential uses of related compounds in managing inflammation (Amr et al., 2007).

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-24-15-7-4-14(5-8-15)6-9-18(23)21-16-12-17(20-13-19-16)22-10-2-3-11-22/h4-9,12-13H,2-3,10-11H2,1H3,(H,19,20,21,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTLKDBMPQVSFO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.